molecular formula C13H13NO B13829358 3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde

3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde

Cat. No.: B13829358
M. Wt: 199.25 g/mol
InChI Key: UILUEFWCUVDELH-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in pharmaceuticals and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a tetrahydrocyclopenta[b]indole core with a methyl group and a carbaldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde typically involves multistep organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. Catalysts and specific reaction conditions are tailored to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Aluminum chloride (for Friedel-Crafts reactions), alkyl halides.

Major Products:

    Oxidation: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carboxylic acid.

    Reduction: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-methanol.

    Substitution: Various substituted indole derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, influencing immune responses and cellular metabolism .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde

InChI

InChI=1S/C13H13NO/c1-8-5-6-11-10-4-2-3-9(7-15)13(10)14-12(8)11/h2-4,7-8,14H,5-6H2,1H3

InChI Key

UILUEFWCUVDELH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1NC3=C(C=CC=C23)C=O

Origin of Product

United States

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